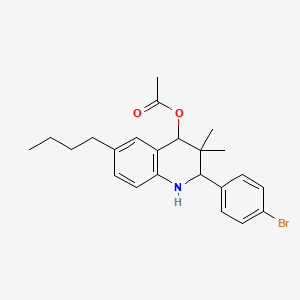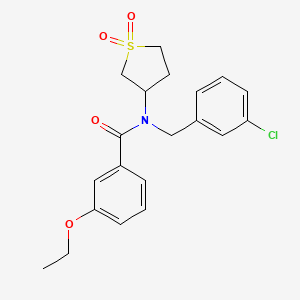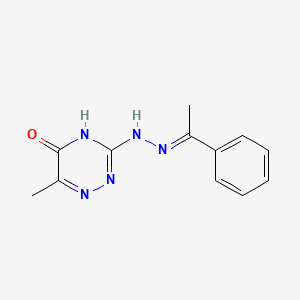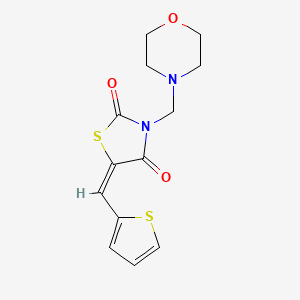![molecular formula C18H21BrN2O2 B11596884 2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B11596884.png)
2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide is an organic compound that features a bromo-substituted phenoxy group and a dimethylamino-substituted phenylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide typically involves the following steps:
Bromination: The starting material, 4-ethylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-4-ethylphenol.
Etherification: The brominated product is then reacted with chloroacetic acid in the presence of a base to form 2-(2-bromo-4-ethylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with 4-(dimethylamino)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Applications De Recherche Scientifique
2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and dimethylamino groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
- 2-(2-bromo-4-ethylphenoxy)-N-[4-(methylamino)phenyl]acetamide
- 2-(2-chloro-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
Uniqueness
2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide is unique due to the presence of both bromo and dimethylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H21BrN2O2 |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21BrN2O2/c1-4-13-5-10-17(16(19)11-13)23-12-18(22)20-14-6-8-15(9-7-14)21(2)3/h5-11H,4,12H2,1-3H3,(H,20,22) |
Clé InChI |
AJXBNFSHSCYTFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate](/img/structure/B11596805.png)

![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11596820.png)
![(5Z)-5-(2-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596821.png)
![4-{(2Z)-2-[3-chloro-2-(4-methylphenyl)-5-phenyl-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine](/img/structure/B11596831.png)
![Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11596833.png)

![9-(4-butylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11596853.png)
![(2Z)-2-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11596855.png)
![4-chloro-N-(6-methyl-3-{[4-(pyrrolidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11596856.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596867.png)

![1-(4-Methoxyphenyl)-3-{4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione](/img/structure/B11596874.png)

